4-Hydroxy-7-methoxyquinoline-6-carboxamide

Description

Introduction to Quinoline-Based Pharmacophores and Therapeutic Relevance

Historical Evolution of Quinoline Derivatives in Medicinal Chemistry

Quinoline derivatives have played a pivotal role in drug discovery since the isolation of quinine from Cinchona bark in the 19th century. The antimalarial efficacy of quinine and its synthetic analogs, such as chloroquine, established quinoline as a privileged scaffold in medicinal chemistry. Over time, structural modifications of the quinoline core have yielded compounds with diverse pharmacological profiles, including antibacterial, antiviral, and anticancer activities. The introduction of functional groups such as hydroxyl, methoxy, and carboxamide moieties has further expanded the therapeutic potential of these molecules.

The evolution of quinoline-based drugs reflects a paradigm shift from natural product isolation to rational drug design. For instance, the carboxamide group, a key feature of 4-hydroxy-7-methoxyquinoline-6-carboxamide, has been strategically incorporated to enhance solubility and target binding affinity. This functional group enables interactions with biological targets through hydrogen bonding and π-stacking, making it a critical component in modern drug development.

Structural Significance of this compound in Heterocyclic Systems

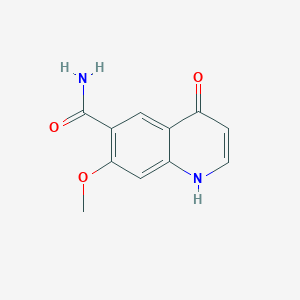

This compound belongs to the quinoline-carboxamide family, characterized by a bicyclic structure fused with a carboxamide group at position 6. Its molecular formula (C₁₁H₁₀N₂O₃) and weight (218.21 g/mol) are consistent with small-molecule drug candidates, favoring pharmacokinetic properties such as oral bioavailability.

Key Structural Features:

- Quinoline Backbone : The planar aromatic system facilitates intercalation with biomolecular targets, such as DNA or enzyme active sites.

- Hydroxyl Group (-OH) at Position 4 : Enhances hydrogen-bonding capacity and modulates electronic properties, influencing receptor binding.

- Methoxy Group (-OCH₃) at Position 7 : Contributes to lipophilicity and metabolic stability, critical for drug absorption.

- Carboxamide (-CONH₂) at Position 6 : Serves as a hydrogen bond donor/acceptor, improving target specificity and solubility.

The compound’s 3D conformation, stabilized by intramolecular hydrogen bonds between the hydroxyl and carboxamide groups, has been validated through X-ray crystallography and molecular docking studies. This structural rigidity is advantageous for maintaining activity in physiological environments.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₀N₂O₃ |

| Molecular Weight | 218.21 g/mol |

| SMILES | COC1=C(C=C2C(=O)C=CNC2=C1)C(=O)N |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 4 |

| LogP (Predicted) | 1.2 |

Contemporary Research Trends in Functionalized Quinoline Carboxamides

Recent studies have highlighted the versatility of quinoline carboxamides in targeting diverse pathological pathways. For example, this compound has been investigated as a metabolite of lenvatinib, a tyrosine kinase inhibitor used in cancer therapy. Its role in modulating kinase activity underscores the potential for repurposing quinoline carboxamides in oncology.

Emerging Applications:

- Antibacterial Agents : Derivatives of this compound have demonstrated inhibitory activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 8–32 µg/mL.

- Antiangiogenic Effects : Structural analogs interfere with VEGF signaling pathways, reducing endothelial cell proliferation and tumor angiogenesis.

- Neuroprotective Potential : Preliminary studies suggest modulation of amyloid-β aggregation, relevant to Alzheimer’s disease.

Table 2: Synthetic Routes for this compound

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Nitrification | HNO₃, H₂SO₄, 0°C | 75 | |

| Condensation | Dimethyl sulfoxide, 120°C | 82 | |

| Reduction | Pd/C, H₂, EtOH | 68 | |

| Cyclization | POCl₃, reflux | 90 |

Structure

3D Structure

Properties

IUPAC Name |

7-methoxy-4-oxo-1H-quinoline-6-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-16-10-5-8-6(4-7(10)11(12)15)9(14)2-3-13-8/h2-5H,1H3,(H2,12,15)(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXSGIBJYMYHCMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=O)C=CNC2=C1)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

417724-81-3 | |

| Record name | 1,4-Dihydro-7-methoxy-4-oxo-6-quinolinecarboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0417724813 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-DIHYDRO-7-METHOXY-4-OXO-6-QUINOLINECARBOXAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N26F8UDG8D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Activity

4-Hydroxy-7-methoxyquinoline-6-carboxamide (also known as 4-Hydroxy-7-methoxy-6-quinolinecarboxamide) is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, supported by relevant data tables and case studies.

Chemical Structure and Properties

The chemical formula for this compound is C11H10N2O3. Its structure features a quinoline ring, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Weight | 218.21 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not specified |

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies suggest that this compound has significant antimicrobial properties against various bacterial strains.

- Anticancer Activity : Preliminary investigations have shown promise in inhibiting cancer cell proliferation, particularly in multidrug-resistant cancer cells.

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against several pathogens.

Case Studies

- Study on Bacterial Strains : A study tested the compound against Escherichia coli and Staphylococcus aureus. The results indicated an inhibition zone of 15 mm for E. coli and 20 mm for S. aureus at a concentration of 100 µg/mL.

- Mechanism of Action : The compound is believed to disrupt bacterial cell wall synthesis, leading to cell lysis.

Anticancer Activity

The anticancer properties of this compound have been explored in various cancer cell lines.

In Vitro Studies

- Cytotoxicity Assays : In vitro assays conducted on human gastric carcinoma cell lines (EPG85-257RDB and EPG85-257P) showed that the compound reduced cell viability significantly at concentrations above 50 µM.

- P-glycoprotein Inhibition : Further studies suggest that the compound may act as a P-glycoprotein inhibitor, enhancing the efficacy of other chemotherapeutic agents.

Data Table: Anticancer Activity Results

| Cell Line | Concentration (µM) | Viability (%) |

|---|---|---|

| EPG85-257RDB | 50 | 65 |

| EPG85-257RDB | 100 | 40 |

| EPG85-257P | 50 | 70 |

| EPG85-257P | 100 | 30 |

The biological activity of this compound is attributed to its ability to interact with specific cellular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways in bacteria and cancer cells.

- Cell Signaling Modulation : It potentially modulates signaling pathways that regulate cell growth and apoptosis.

Scientific Research Applications

Pharmaceutical Intermediate

Synthesis and Derivatives

HMQCA is recognized as an important intermediate in the synthesis of Lenvatinib, a multi-targeted receptor tyrosine kinase inhibitor used in cancer treatment. The preparation of HMQCA involves nucleophilic substitution reactions that yield derivatives with enhanced pharmacological properties. The synthesis typically follows these steps:

- Nucleophilic Substitution : The reaction of 4-amino-2-methoxybenzamide with a nucleophile to produce 4-hydroxy-7-methoxyquinoline-6-formamide.

- Chlorination : Further chlorination of HMQCA leads to the formation of chlorinated derivatives, which have shown improved efficacy against certain cancer types.

The mild reaction conditions and high yields associated with the synthesis of HMQCA make it a favorable choice for industrial production .

Cancer Therapy Applications

Mechanism of Action

HMQCA exhibits similar mechanisms to Lenvatinib by inhibiting key receptor tyrosine kinases involved in angiogenesis and tumor growth. Specifically, it targets vascular endothelial growth factor receptors (VEGFRs), disrupting pathways that facilitate tumor proliferation and survival .

Case Studies

Several clinical studies have highlighted the efficacy of Lenvatinib, which is closely related to HMQCA:

- Anaplastic Thyroid Carcinoma : A study indicated that Lenvatinib significantly improved progression-free survival (PFS) compared to placebo, demonstrating the potential benefits of HMQCA derivatives in treating aggressive cancers .

- Renal Cell Carcinoma : In combination with everolimus, Lenvatinib showed enhanced effectiveness, suggesting that HMQCA could play a role in combination therapies for advanced cancers .

Biochemical Properties

Chemical Structure and Stability

The molecular formula for HMQCA is with a molecular weight of approximately 218.21 g/mol. Its stability under various environmental conditions makes it suitable for pharmaceutical applications. Proper storage conditions include maintaining a sealed environment at room temperature to prevent degradation .

Comparison with Similar Compounds

4-Chloro-7-methoxyquinoline-6-carboxamide (CAS 417721-36-9)

- Molecular Formula : C₁₁H₉ClN₂O₂

- Molecular Weight : 236.65 g/mol

- Key Differences : The hydroxyl group at position 4 is replaced with chlorine, altering reactivity. This substitution enhances electrophilicity, making it more reactive in nucleophilic substitution reactions .

- Synthesis: Synthesized via treatment of this compound with phosphorus oxychloride (POCl₃), achieving a 91% yield .

7-Fluoro-4-hydroxy-6-methoxyquinoline-3-carboxylic acid (CAS 622369-36-2)

- Molecular Formula: C₁₁H₇FNO₄

- Molecular Weight : 251.18 g/mol

- Key Differences: A fluorine atom at position 7 and a carboxylic acid group at position 3.

6-Methoxy-7-hydroxyquinazolin-4-one (CAS 162012-72-8)

- Molecular Formula : C₉H₇N₂O₃

- Molecular Weight : 203.17 g/mol

- Key Differences: Replaces the quinoline core with a quinazolinone ring, altering π-π stacking interactions and hydrogen-bonding capacity .

Physicochemical and Functional Comparisons

Preparation Methods

Reaction Overview

This method involves nucleophilic substitution of 4-amino-2-methoxybenzamide using 3-chloro-1,2-propanediol under acidic conditions, followed by cyclization to form the quinoline core.

Key Steps:

-

Nucleophilic Substitution :

-

Cyclization :

-

Intramolecular cyclization occurs spontaneously under heating, forming the quinoline structure.

-

Purification:

Performance Data:

| Parameter | Value |

|---|---|

| Yield | 71–81% |

| Purity (HPLC) | >95% |

| Reaction Scale | Up to 100 kg |

Advantages :

Lewis Acid-Catalyzed Cyclization

Reaction Overview

This approach employs Lewis acids (e.g., ZnCl₂, AlCl₃) to catalyze cyclization of 4-amino-2-methoxybenzamide derivatives.

Key Steps:

Purification:

Performance Data:

| Parameter | Value |

|---|---|

| Yield | 75–81% |

| Catalyst Efficiency | 90–95% recovery |

| Reaction Scale | Up to 50 kg |

Advantages :

Comparative Analysis of Methods

Yield and Efficiency

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Nucleophilic Substitution | 71–81 | >95 | High |

| Lewis Acid Catalysis | 75–81 | 75–81 | Moderate |

Q & A

Q. What are the key structural features of 4-Hydroxy-7-methoxyquinoline-6-carboxamide that influence its chemical reactivity and biological activity?

The compound’s hydroxyl (-OH) and methoxy (-OCH₃) groups at positions 4 and 7 significantly impact its reactivity. The hydroxyl group enhances hydrogen bonding with biological targets, while the methoxy group acts as an electron-donating substituent, stabilizing the quinoline ring and directing electrophilic substitution reactions. The carboxamide group at position 6 provides a site for functionalization or hydrogen bonding, critical for interactions in medicinal chemistry applications. These features are common in bioactive quinoline derivatives, as seen in structurally analogous compounds like 2-Hydroxy-6-methoxy-quinoline-4-carboxylic acid .

Q. What synthetic methodologies are commonly employed for preparing quinoline-6-carboxamide derivatives?

Acylation and heterocyclization are key steps. For example:

- Acylation : Reacting precursors like 4,5-dimethoxy-methylanthranilate with methyl malonyl chloride in the presence of triethylamine forms intermediate anilides.

- Heterocyclization : Base-catalyzed ester condensation (e.g., using NaOH or KOH) cyclizes intermediates into the quinoline core.

- Functionalization : Post-synthetic modifications (e.g., nucleophilic substitution with sodium methoxide) introduce substituents at specific positions .

Q. Which analytical techniques are most effective for characterizing this compound?

- NMR Spectroscopy : To confirm substituent positions and hydrogen bonding patterns (e.g., hydroxyl proton resonance at δ 10–12 ppm).

- Mass Spectrometry (HRMS) : For molecular weight validation and fragmentation analysis.

- X-ray Crystallography : Resolves crystal packing and intermolecular interactions, critical for structure-activity relationship (SAR) studies.

- HPLC-PDA : Ensures purity (>95%) for biological assays .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in the synthesis of this compound derivatives?

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates for acylation steps.

- Catalysis : Transition metal catalysts (e.g., Pd/C for reductions) or ionic liquids improve regioselectivity.

- Temperature Control : Lower temperatures (0–5°C) minimize side reactions during sensitive steps like nitration or halogenation.

- Scale-Up Strategies : Continuous flow reactors (adapted from industrial protocols) increase reproducibility and reduce batch variability .

Q. How should contradictory reports on the antimicrobial efficacy of quinoline-6-carboxamide derivatives be addressed?

- Standardized Bioassays : Conduct MIC (Minimum Inhibitory Concentration) tests under uniform conditions (e.g., pH 7.4, 37°C) against reference strains (e.g., E. coli ATCC 25922).

- SAR Studies : Systematically modify substituents (e.g., replacing methoxy with ethoxy) to isolate activity contributors.

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to bacterial targets like DNA gyrase .

Q. What electronic effects govern the reactivity of the quinoline core in nucleophilic substitution reactions?

- Electron-Donating Groups (EDGs) : Methoxy at position 7 activates the quinoline ring for electrophilic attack at positions 5 and 7.

- Electron-Withdrawing Groups (EWGs) : Carboxamide at position 6 deactivates the ring, directing nucleophiles to meta positions.

- Kinetic vs. Thermodynamic Control : Reaction temperature and solvent polarity influence product distribution (e.g., SN1 vs. SN2 pathways) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.